3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile
Description
Properties
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-8-11(9-16)2-3-13(14)15/h2-4,8,10,17H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMWTYZMRDCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Reactions for Indole Functionalization
A foundational approach involves leveraging cross-coupling reactions to introduce the tetrahydropyridine moiety at position 3 of the indole ring. The Sonogashira , Suzuki-Miyaura , and Heck reactions have been extensively utilized for modifying indole scaffolds. For instance, iodinated indole intermediates (e.g., 3-iodo-1H-indole-6-carbonitrile ) can undergo palladium-catalyzed coupling with a boronic ester or stannane derivative of 1-methyl-1,2,3,6-tetrahydropyridine.
Example Protocol
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Iodination : Treat 1H-indole-6-carbonitrile with iodine and potassium hydroxide in dimethylformamide (DMF) at 80°C to yield 3-iodo-1H-indole-6-carbonitrile.
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Suzuki-Miyaura Coupling : React the iodinated intermediate with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine under Pd(PPh₃)₄ catalysis in a toluene/ethanol/water mixture (3:1:1) at 100°C.
Reductive Amination for Tetrahydropyridine Formation
The tetrahydropyridine ring can be constructed via reductive amination of a ketone precursor with methylamine. This method ensures precise introduction of the methyl group at the nitrogen atom.
Procedure
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Ketone Synthesis : React 4-pyridylacetone with methylamine in methanol under reflux to form the imine intermediate.
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Reduction : Treat the imine with sodium cyanoborohydride (NaBH₃CN) in acetic acid at room temperature to yield 1-methyl-1,2,3,6-tetrahydropyridine.
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Indole Coupling : Attach the tetrahydropyridine to 1H-indole-6-carbonitrile via Friedel-Crafts alkylation using AlCl₃ as a catalyst.
| Step | Conditions | Yield (%) |
|---|---|---|
| Imine Formation | Methylamine, MeOH, reflux | 90 |
| Reduction | NaBH₃CN, AcOH, RT | 68 |
| Alkylation | AlCl₃, CH₂Cl₂, 0°C | 55 |
Key Reaction Steps and Optimization
Regioselective Functionalization Challenges
Introducing substituents at positions 3 and 6 of the indole ring requires careful control to avoid side reactions. Directed ortho-metalation using a directing group (e.g., cyano) at position 6 enhances regioselectivity during iodination.
Catalyst Selection for Coupling Reactions
Palladium catalysts such as Pd(OAc)₂ or Pd(dppf)Cl₂ improve coupling efficiency in Suzuki-Miyaura reactions, particularly for electron-deficient indole systems. Lower catalyst loadings (1–2 mol%) reduce costs without compromising yield.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves >98% purity for the final product.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indoles.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Antidepressant Effects
- Studies have indicated that derivatives of indole compounds can exhibit antidepressant-like effects. The structural similarity of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile to known antidepressants suggests potential efficacy in treating depression through modulation of neurotransmitter systems .
2. Anticancer Properties
- Indole derivatives are known for their anticancer activity. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. This positions this compound as a potential lead compound in cancer therapy .
3. Neuroprotective Effects
- The neuroprotective properties of compounds containing indole and tetrahydropyridine moieties have been documented. These properties may be attributed to their ability to modulate neuroinflammatory pathways and oxidative stress responses .
Case Studies
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of various indole derivatives. The results indicated that compounds similar to this compound showed significant activity in animal models of depression .
Case Study 2: Anticancer Efficacy
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of indole derivatives against several cancer cell lines. The findings demonstrated that certain analogs exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variation on the Tetrahydropyridine Ring
- 3-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile Key Difference: The acetyl group replaces the methyl group on the THP nitrogen. Impact: Acetyl may increase lipophilicity and alter metabolic stability compared to the methyl derivative. Synthesis: Prepared via Suzuki-Miyaura cross-coupling between indole-boronic esters and THP-containing partners under microwave irradiation .
Paramagnetic THP Derivatives (e.g., Methyl (E)-3-(1-oxyl-2,2,6,6-tetramethyl-THP-4-yl)acrylate)
- Key Difference : Nitroxide radicals (1-oxyl groups) and additional methyl substituents on the THP ring.
- Impact : These derivatives exhibit paramagnetic properties, making them useful in studying radical interactions or as spin labels. The target compound lacks such functionalization, suggesting divergent applications (e.g., CNS vs. materials science) .
Indole-Carbonitrile Derivatives with Heterocyclic Modifications
- 5-(1H-Indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Key Difference: Replacement of the THP ring with a triazolo-pyrimidine system. The target compound’s THP ring may prioritize conformational adaptability for CNS penetration . Synthesis: Condensation of aldehydes, 3-aminotriazole, and cyanoacetyl-indole under thermal conditions .
Neuroactive Tetrahydropyridine Derivatives
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Key Difference: MPTP lacks the indole-carbonitrile moiety and features a phenyl group. Impact: MPTP is a neurotoxindopaminergic neurons, but structural analogs like the target compound may exhibit neuroprotective or modulatory effects.
Structural and Physicochemical Properties
Research Implications and Gaps
- Biological Activity : The target compound’s THP and indole motifs align with neuroactive molecules, but empirical data are needed to confirm CNS penetration or receptor affinity.
- Crystallography: No single-crystal data are provided, but analogous spiro-indoline structures (e.g., ) highlight the importance of ring puckering and torsion angles in conformational analysis .
- Safety Profile : MPTP’s neurotoxicity underscores the need for rigorous evaluation of THP derivatives for off-target effects .
Biological Activity
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing from diverse sources and research findings.
Molecular Formula: C14H16N2
Molecular Weight: 224.30 g/mol
CAS Number: 152215
SMILES Notation: CN1CCC(=CC1)c2c[nH]c3ccc(N)cc23
This compound features a tetrahydropyridine moiety linked to an indole structure, which is known for its diverse biological activities.
1. Neuroprotective Effects
Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. For instance, studies have shown that similar structures can protect dopaminergic neurons from neurotoxicity associated with Parkinson's disease models. The mechanism often involves the modulation of oxidative stress and inflammation pathways, which are critical in neurodegenerative conditions .
2. Antioxidant Activity
The antioxidant potential of this compound has been investigated in various studies. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative damage in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases .
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in vitro and in vivo. By inhibiting pro-inflammatory cytokines and mediators, it may help manage conditions characterized by chronic inflammation, such as arthritis and neuroinflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. This inhibition can enhance cholinergic signaling and improve cognitive function .
- Signal Transduction Pathways: The compound may influence various signaling pathways involved in cell survival and apoptosis. For example, it could modulate pathways related to the Nrf2/ARE signaling cascade, enhancing cellular defense mechanisms against oxidative stress .
Case Study 1: Neuroprotection in Animal Models
In a study evaluating the neuroprotective effects of related compounds on MPTP-induced Parkinsonism in mice, it was found that administration of tetrahydropyridine derivatives significantly reduced neuronal loss in the substantia nigra region. Behavioral assessments indicated improved motor function compared to control groups .
Case Study 2: Antioxidant Efficacy
A recent investigation assessed the antioxidant capacity of various indole derivatives, including our compound of interest. The results demonstrated a marked decrease in lipid peroxidation levels and increased glutathione levels in treated cells compared to untreated controls .
Comparative Analysis with Related Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile?
Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling under microwave-assisted conditions. A representative protocol involves:
- Reacting a boronic ester derivative (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) with a halogenated indole precursor (e.g., 6-bromo-1H-indole-6-carbonitrile).
- Using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system of 1,4-dioxane/water under nitrogen atmosphere.
- Microwave irradiation at 110°C for 1.5 hours yields the coupled product, followed by deprotection (if applicable) .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Chromatographic Purity: Use HPLC with a C18 column, mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 254 nm. Compare retention times and peak areas against known standards (e.g., related impurities like 3-(1-methylpiperidin-4-yl)-1H-indole) .
- Structural Confirmation: Perform X-ray crystallography (using SHELXL/SHELXS software for refinement) to resolve the tetrahydropyridine ring conformation and indole-carbonitrile orientation. Validate bond lengths/angles against Cremer-Pople puckering parameters .
Advanced: How does the tetrahydropyridine ring’s puckering conformation influence the compound’s reactivity or binding affinity?
Answer:
The Cremer-Pople puckering coordinates (amplitude , phase angle ) quantify non-planarity in the tetrahydropyridine ring. For example:
- A higher value indicates greater deviation from planarity, potentially affecting steric interactions in biological targets (e.g., monoamine oxidase enzymes).
- Phase angle determines pseudorotational flexibility, influencing ligand-receptor dynamics. Computational modeling (DFT) combined with crystallographic data can correlate puckering modes with activity .
Advanced: What strategies are effective in resolving contradictory biological activity data across assays?
Answer:
- Metabolic Stability Analysis: Use in vivo metabolic trapping with radiolabeled analogs (e.g., C or F isotopes) to track degradation pathways. For instance, oxidative metabolism at the tetrahydropyridine ring (via CYP450 enzymes) may reduce bioavailability, explaining discrepancies between in vitro and in vivo assays .
- Impurity Profiling: Quantify trace impurities (e.g., 2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide) via LC-MS. Adjust synthetic protocols to minimize side products that may antagonize primary targets .
Advanced: How can computational methods optimize the design of derivatives with enhanced selectivity?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., serotonin receptors). Focus on the indole-carbonitrile moiety’s π-π stacking and hydrogen-bonding potential.
- QSAR Modeling: Corlate substituent effects (e.g., electron-withdrawing groups at the indole 6-position) with activity data. Validate predictions via synthesis and SPR (surface plasmon resonance) binding assays .
Basic: What solvent systems are suitable for solubility testing and crystallization?
Answer:
- Solubility Screening: Test in DMSO (stock solutions), ethanol/DMF mixtures (recrystallization), or aqueous buffers (pH 4–8 for biological assays).
- Crystallization: Optimize using vapor diffusion with 2:1 dioxane/water or slow evaporation from methanol. Monitor crystal growth under polarized light to avoid polymorphic inconsistencies .
Advanced: How to analyze metabolic byproducts in hepatic microsome studies?
Answer:
- LC-HRMS Workflow: Incubate the compound with human liver microsomes (HLMs) and NADPH. Extract metabolites with acetonitrile, separate on a UPLC BEH C18 column, and identify via high-resolution mass spectrometry (HRMS). Key metabolites may include hydroxylated tetrahydropyridine or N-demethylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
